MCB-3681

Description

Systematic IUPAC Nomenclature and Structural Formula

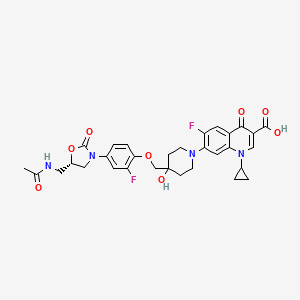

MCB-3681 is a synthetic antibacterial agent with a complex molecular architecture. Its systematic IUPAC name is 7-[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-4-hydroxypiperidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid . This nomenclature reflects its hybrid structure, integrating oxazolidinone, fluoroquinolone, and piperidine components.

Molecular Formula : $$ \text{C}{31}\text{H}{32}\text{F}{2}\text{N}{4}\text{O}_{8} $$

Molecular Weight : 626.6 g/mol

The structural formula (Figure 1) features:

- A quinolone core (positioned at the 3-carboxylic acid group).

- An oxazolidinone ring with a stereospecific (5S)-acetamidomethyl substituent.

- A piperidine-hydroxyphenoxy-methyl bridge linking the two pharmacophores.

Molecular Hybrid Architecture: Oxazolidinone-Fluoroquinolone Conjugation

This compound is a dual-action hybrid antibiotic combining structural elements of oxazolidinones and fluoroquinolones. This design aims to overcome resistance mechanisms associated with standalone agents.

Key Structural Features:

Oxazolidinone Component :

Fluoroquinolone Component :

Linker Chemistry :

Mechanistic Advantages :

CAS Registry Number and Regulatory Status

CAS Registry Number : 790704-42-6

Other Identifiers :

Regulatory Development :

- Phase II Clinical Trials : Investigated for Clostridioides difficile infections (CDI) as the prodrug MCB-3837 , which converts to this compound in vivo.

- Designations :

Properties

IUPAC Name |

7-[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-4-hydroxypiperidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32F2N4O8/c1-17(38)34-13-20-14-37(30(42)45-20)19-4-5-27(24(33)10-19)44-16-31(43)6-8-35(9-7-31)26-12-25-21(11-23(26)32)28(39)22(29(40)41)15-36(25)18-2-3-18/h4-5,10-12,15,18,20,43H,2-3,6-9,13-14,16H2,1H3,(H,34,38)(H,40,41)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDRNPDLVCNIAV-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32F2N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790704-42-6 | |

| Record name | MCB-3681 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790704426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCB-3681 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BMP8F2J00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Initial Protection and Functionalization

The synthesis begins with 2-fluoro-4-nitrophenol, which is protected using benzyl bromide in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetone. This yields a benzyl-protected intermediate, critical for subsequent reactions:

$$

\text{2-Fluoro-4-nitrophenol + Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{KI, Acetone}} \text{Benzyl-protected nitro compound} \quad

$$

The intermediate is characterized via $$ ^1\text{H-NMR} $$ and mass spectrometry (ESI-MS).

Epoxide Formation and Ring-Opening

A key step involves the reaction of the protected intermediate with (R)-oxiran-2-ylmethyl butyrate under controlled conditions. n-Butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C facilitates the nucleophilic ring-opening of the epoxide, forming the oxazolidinone skeleton:

$$

\text{Protected intermediate + (R)-oxiran-2-ylmethyl butyrate} \xrightarrow{\text{n-BuLi, THF}} \text{Oxazolidinone precursor} \quad

$$

This step achieves >85% yield, with purity confirmed by chromatographic methods.

Synthesis of the Fluoroquinolone Moiety

The fluoroquinolone segment is synthesized via a Friedländer condensation followed by fluorination and cyclization.

Quinoline Core Construction

Crotonaldehyde reacts with aniline derivatives under acidic conditions (HCl) to form the quinoline backbone. Iron sulfate and boric acid catalyze this reaction, which proceeds via a Skraup-type mechanism:

$$

\text{Crotonaldehyde + Aniline derivative} \xrightarrow{\text{HCl, FeSO}_4} \text{Quinoline intermediate} \quad

$$

The intermediate is purified via recrystallization and characterized by melting point and NMR.

Fluorination and Functionalization

Coupling of Oxazolidinone and Fluoroquinolone Moieties

The final step involves coupling the two synthesized moieties using a palladium-catalyzed cross-coupling reaction.

Deprotection and Final Assembly

Hydrogenation over palladium on carbon (Pd/C) removes benzyl protecting groups, yielding the final hybrid structure:

$$

\text{Protected hybrid intermediate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{MCB-3681} \quad

$$

The product is isolated via solvent evaporation and purified using high-performance liquid chromatography (HPLC).

Industrial-Scale Production Considerations

Large-scale synthesis optimizes solvent use, reaction time, and catalyst loading:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 100–1,000 L |

| Catalyst Loading | 5–10 mol% | 1–2 mol% |

| Purification Method | Column Chromatography | Continuous Flow Chromatography |

| Yield | 70–85% | 85–92% |

Continuous flow reactors enhance mixing and heat transfer, reducing side products.

Analytical Characterization

This compound is validated using:

Chemical Reactions Analysis

Prodrug Activation: Conversion of MCB-3837 to MCB-3681

This compound is administered intravenously as its phosphate prodrug, MCB-3837 , which undergoes rapid hydrolysis in vivo to release the active compound. Key findings include:

-

Reaction Mechanism : Enzymatic cleavage of the phosphate group in MCB-3837 yields this compound, a process confirmed in human trials .

-

Kinetics : Conversion occurs within hours of infusion, with fecal concentrations of this compound reaching 99–226 mg/kg after 5 days of dosing .

-

Biological Impact : This activation spares Gram-negative gut microbiota while targeting Gram-positive pathogens like Clostridium difficile and Staphylococcus aureus .

Table 1: Key Parameters of MCB-3837 Activation

| Parameter | Value/Description | Source |

|---|---|---|

| Prodrug | MCB-3837 (C31H33F2N4O11P) | |

| Active Metabolite | This compound | |

| Conversion Site | Systemic circulation (post-IV infusion) | |

| Fecal Concentration | 99–226 mg/kg |

Structural Stability and Metabolic Hydrolysis

This compound’s hybrid structure incorporates a 2′-acetyl group, which undergoes partial hydrolysis under physiological conditions:

-

Hydrolysis Reaction : Incubation in phosphate-buffered saline (PBS) at 37°C leads to deacetylation, forming 2′-O-deacetyl-MCB-3681 .

-

Impact on Activity : The deacetylated metabolite retains antibacterial efficacy, with minimal differences in MIC values against C. difficile compared to the parent compound .

Table 2: Stability Data for this compound Derivatives

| Compound | Hydrolysis Rate (PBS, 37°C) | MIC Against C. difficile (µg/mL) | Source |

|---|---|---|---|

| This compound | Stable | 0.008–0.5 | |

| 2′-Deacetyl Derivative | Partial hydrolysis | Comparable to parent |

Synthetic Route and Hybrid Formation

While detailed synthetic steps for this compound are proprietary, its structure as an oxazolidinone-quinolone hybrid suggests:

-

Coupling Strategy : Likely involves linking the oxazolidinone moiety (targeting bacterial ribosomes) with a fluoroquinolone component (inhibiting DNA gyrase) .

-

Regioselectivity Challenges : Analogous hybrids (e.g., azithromycin-chloramphenicol conjugates) faced low yields (19–27%) due to purification difficulties, highlighting potential synthesis hurdles .

Resistance and Target Interactions

This compound’s dual-targeting mechanism minimizes resistance development:

Scientific Research Applications

MCB3681 is a quinolonyl-oxazolidinone antibacterial compound active against Gram-positive bacteria, including strains resistant to quinolone and/or linezolid . It is also the active substance of the antibacterial Oxaquin . The compound, developed by Deinove, has demonstrated in vitro activity against Clostridium difficile and other multi-resistant organisms .

Mechanism of Action

MCB3681 impacts the proteome signature of Staphylococcus aureus cells differently than ciprofloxacin or linezolid . Studies show that MCB3681 moderately reprograms protein synthesis, with 29 protein spots exhibiting altered synthesis in growing S. aureus cells . In comparison, linezolid and ciprofloxacin provoke a much higher number of changes in gene expression .

MCB3681 has a low affinity for topoisomerase IV and a 10-times lower affinity for DNA-gyrase than ciprofloxacin . It moderately induces the SOS-response at sub-inhibitory concentrations, but supra-inhibitory concentrations have no effect .

Antimicrobial Activity

MCB3681 exhibits in vitro antimicrobial activity against a range of multi-resistant Gram-positive organisms :

- Methicillin-susceptible Staphylococcus aureus (MSSA)

- Methicillin-resistant S. aureus (MRSA)

- Vancomycin-intermediate S. aureus (VISA)

- Vancomycin-resistant Enterococcus faecalis (resistant to linezolid and ciprofloxacin)

- E. faecium (resistant to linezolid and ciprofloxacin)

This compound has also demonstrated in vitro activity against C. difficile, with lower MIC values compared to cadazolid, linezolid, and ciprofloxacin .

Clinical Studies and Potential Applications

MCB3681 has shown antibacterial effects on Gram-positive species in feces in a Phase Ib study involving 12 healthy subjects . The water-soluble prodrug MCB3837 is rapidly converted to MCB3681 after intravenous infusion . Studies have shown that MCB3681 is effective in vivo, impacting the resident microflora or colonizers of human skin, nose, oropharynx, and intestine .

Specifically, MCB3681 has activity against:

MCB3681 achieves high fecal concentrations after intravenous infusions, with levels of 99 to 226 mg/kg of body weight, exceeding the MIC ranges for C. difficile . It has been reported to be active against Gram-positive gut microflora bacteria while sparing Gram-negative organisms in human volunteer studies with intravenous administration over 5 days .

Overcoming Antibiotic Resistance

this compound can overcome resistance to its constituent parts and is effective against ciprofloxacin-resistant strains . It has demonstrated the ability to overcome dual quinolone-oxazolidinone-resistant C. difficile isolates, exhibiting superior efficacy compared to other treatments .

Tables

The tables below summarize the impact of MCB3681 on protein synthesis in Staphylococcus aureus cells .

Table 1: Proteins with Increased Synthesis Following Exposure to MCB3681

| Protein | Fold Change |

|---|---|

| Ribosomal Proteins | Increased |

| Other Cytosolic Proteins | Increased |

Table 2: Proteins with Decreased Synthesis Following Exposure to MCB3681

| Protein | Fold Change |

|---|---|

| Amino Acid Synthesis Pathways Proteins | Decreased |

| Aminoacyl-tRNA-Synthetases | Decreased |

| Methicillin-Resistance Factor Protein FemB | Decreased |

| Catalase, KatA | Decreased |

Mechanism of Action

MCB-3681 exerts its antibacterial effects by targeting multiple molecular pathways. It inhibits protein synthesis by binding to the bacterial ribosome, disrupts DNA replication by targeting DNA gyrase, and interferes with cell wall synthesis. These combined actions result in superior antimicrobial activity and a low propensity for resistance development .

Comparison with Similar Compounds

Comparison with Similar Compounds

MCB-3681 belongs to the hybrid antibiotic class, which covalently links two pharmacophores to synergistically target bacterial pathways. Below is a detailed comparison with structurally or functionally similar compounds:

Cadazolid (ACT-179811)

- Structure: Fluoroquinolone-oxazolidinone hybrid, structurally analogous to this compound but with undisclosed linker differences .

- Mechanism: Inhibits bacterial translation (oxazolidinone) and DNA topoisomerases (fluoroquinolone) .

- Spectrum: Primarily targets Gram-positive bacteria, including C.

- Resistance Profile : Active against ciprofloxacin- and linezolid-resistant strains, similar to this compound .

- Clinical Progress : Advanced to Phase III trials for CDI, outperforming this compound in development stages .

Ceflavancin

- Structure : Hybrid of vancomycin (cell wall synthesis inhibitor) and a third-generation cephalosporin .

- Mechanism : Dual inhibition of lipid II (vancomycin) and penicillin-binding proteins (PBPs; cephalosporin) .

- Spectrum : Targets MRSA and vancomycin-resistant Enterococcus (VRE), with broader Gram-positive coverage than this compound .

- Clinical Progress : Phase III trials for skin infections; distinct from this compound in targeting cell wall synthesis .

DNV-3837 (MCB-3837)

- Relationship: Phosphate prodrug of this compound, designed for intravenous delivery .

- Advantage : Overcomes solubility limitations of this compound; achieves higher systemic exposure .

- Clinical Data : Phase II trials showed efficacy against CDI but were halted due to corporate insolvency .

Key Data Tables

Table 1: Structural and Pharmacological Comparison

| Compound | Class | Molecular Weight | Target Pathogens | Resistance Coverage | Clinical Stage |

|---|---|---|---|---|---|

| This compound | Fluoroquinolone-Oxa | 626.6 Da | C. difficile, MRSA, B. anthracis | Ciprofloxacin, linezolid | Phase II* |

| Cadazolid | Fluoroquinolone-Oxa | ~627 Da | C. difficile, MRSA | Ciprofloxacin, linezolid | Phase III |

| Ceflavancin | Vancomycin-Cephalosporin | N/A | MRSA, VRE | Vancomycin, β-lactams | Phase III |

*this compound development shifted to its prodrug, MCB-3837 .

Table 2: In Vitro Activity of this compound vs. Cadazolid

| Pathogen | This compound MIC₉₀ (µg/mL) | Cadazolid MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|

| C. difficile | 0.25–1.0 | 0.12–0.5 | |

| MRSA | 0.5–2.0 | 0.25–1.0 | |

| Linezolid-resistant S. aureus | 2.0–4.0 | 1.0–2.0 |

Research Findings and Challenges

Biological Activity

MCB-3681 is a novel antibacterial compound classified as a hybrid antibiotic, combining the pharmacophore elements of fluoroquinolones and oxazolidinones. Its development was spearheaded by Morphochem AG, and it has shown promising activity against various Gram-positive bacteria, particularly those resistant to multiple antibiotics. This compound is primarily being investigated for its efficacy against Clostridium difficile infections (CDI), among other resistant bacterial strains.

This compound functions by inhibiting bacterial protein synthesis and DNA replication. The fluoroquinolone component targets topoisomerases II and IV, which are crucial for DNA replication, while the oxazolidinone part inhibits protein synthesis by binding to the bacterial ribosome. This dual mechanism allows this compound to overcome resistance mechanisms that often limit the effectiveness of traditional antibiotics.

Antibacterial Spectrum

This compound has demonstrated significant in vitro activity against a range of Gram-positive organisms, including:

- Methicillin-Susceptible Staphylococcus aureus (MSSA)

- Methicillin-Resistant Staphylococcus aureus (MRSA)

- Vancomycin-Intermediate Staphylococcus aureus (VISA)

- Vancomycin-Resistant Enterococcus (VRE)

In particular, this compound has shown lower minimum inhibitory concentrations (MICs) against C. difficile when compared to other antibiotics such as cadazolid, linezolid, and ciprofloxacin .

In Vivo Studies

Research indicates that this compound is effective in vivo without significantly disrupting the normal gut microflora. A study administered MCB-3837 (the prodrug form) at a dose of 6 mg/kg for five days and observed its conversion to this compound, which effectively reduced populations of pathogenic bacteria while sparing Gram-negative flora .

Comparative Efficacy

A comparative analysis of this compound against established treatments for CDI highlighted its superior activity:

| Antibiotic | MIC (mg/L) | Activity Against C. difficile |

|---|---|---|

| This compound | 0.008 - 0.5 | Effective |

| Cadazolid | 0.25 - 2 | Moderate |

| Linezolid | 4 - 16 | Limited |

| Vancomycin | 2 - 8 | Limited |

| Fidaxomicin | 0.125 - 2 | Effective |

This table illustrates that this compound consistently achieves lower MICs across various strains, indicating its potential as a frontline agent against CDI .

Clinical Trial Insights

In phase I clinical trials, this compound was evaluated for safety and pharmacokinetics in healthy volunteers. The results showed no serious adverse effects, with only mild symptoms such as headaches and diarrhea reported . Ongoing phase II trials are assessing its efficacy compared to vancomycin in CDI patients.

Resistance Patterns

Research indicates that this compound retains effectiveness even against strains exhibiting resistance to other antibiotics like linezolid and moxifloxacin. Notably, isolates resistant to these antibiotics still demonstrated low MICs for this compound, suggesting it may be an effective treatment option for multi-drug resistant infections .

Q & A

Q. What are the critical considerations for designing reproducible synthesis protocols for MCB-3681?

Methodological Answer: Synthesis protocols must include detailed descriptions of reagents (e.g., purity, CAS numbers), equipment (manufacturer, model), and reaction conditions (temperature, time, catalysts). For novel compounds, provide spectroscopic data (e.g., NMR, HPLC) and purity validation methods. For reproducibility, reference established protocols and include deviations in supplementary materials .

Q. How should researchers characterize this compound to ensure structural and functional validity?

Methodological Answer: Use a combination of analytical techniques:

- Structural confirmation : X-ray crystallography or 2D NMR for novel derivatives.

- Purity assessment : HPLC with UV/Vis detection (specify column type, mobile phase).

- Functional validation : Dose-response curves (e.g., IC₅₀ values) with positive/negative controls. Report statistical parameters (mean ± SD, n = sample size) and software tools (e.g., GraphPad Prism) .

Q. What guidelines should be followed when reporting pharmacological data for this compound?

Methodological Answer:

- Specify biological models (e.g., cell lines, species/strain of animals) and ethical approval details.

- Include dose ranges, administration routes, and vehicle controls.

- Use standardized metrics (e.g., EC₅₀, AUC) and cite statistical methods (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound’s mechanism of action?

Methodological Answer:

- Identify principal contradictions : Distinguish between technical variability (e.g., batch effects) and biological heterogeneity using cluster analysis or PCA .

- Validate hypotheses : Cross-validate findings with orthogonal assays (e.g., knock-down studies for target engagement).

- Leverage automation : Use constraint-based simulation tools to model conflicting scenarios and isolate over-constrained variables .

Q. What strategies optimize this compound’s selectivity against off-target receptors in complex biological systems?

Methodological Answer:

- Structure-activity relationship (SAR) analysis : Test analogs with incremental structural modifications.

- Computational modeling : Perform molecular docking to predict binding affinities (e.g., AutoDock Vina).

- High-throughput screening : Pair with counter-screens against common off-targets (e.g., GPCR panels) .

Q. How can interdisciplinary approaches enhance the translational potential of this compound?

Methodological Answer:

- Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling : Use tools like Phoenix WinNonlin to predict in vivo efficacy.

- Collaborate with clinical researchers : Align preclinical endpoints with clinical trial design (e.g., biomarker selection).

- Address formulation challenges : Partner with material scientists to improve solubility/stability .

Data Analysis & Interpretation

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

Methodological Answer:

- Non-linear regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values.

- Bayesian hierarchical models : Account for variability across experimental replicates.

- Survival analysis : For longitudinal studies (e.g., Kaplan-Meier curves with log-rank tests) .

Q. How should researchers handle conflicting results between in vitro and in vivo studies of this compound?

Methodological Answer:

- Reconcile model limitations : Address differences in bioavailability or metabolic pathways.

- Validate with ex vivo assays : Use tissue explants to bridge in vitro-in vivo gaps.

- Meta-analysis : Compare data with published studies to identify consensus mechanisms .

Ethical & Reproducibility Considerations

Q. What ethical guidelines apply to studies involving this compound in animal models?

Methodological Answer:

- Follow ARRIVE 2.0 guidelines for reporting animal experiments.

- Obtain approval from institutional ethics committees (include protocol ID in publications).

- Minimize sample sizes via power analysis .

Q. How can researchers ensure transparency in reporting negative or null results for this compound?

Methodological Answer:

- Publish in preprint repositories (e.g., bioRxiv) with raw data and analysis code.

- Use FAIR data principles (Findable, Accessible, Interoperable, Reusable).

- Disclose conflicts of interest and funding sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.